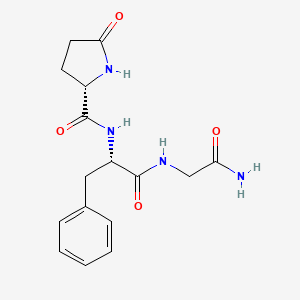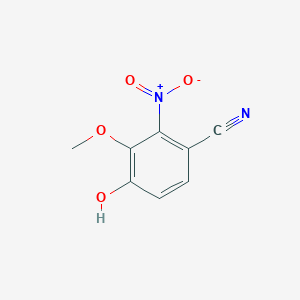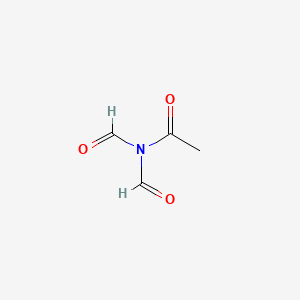
1,2-Bis(4-hydroxyphenyl)acetylene
説明
1,2-Bis(4-hydroxyphenyl)acetylene, commonly known as Bisphenol A (BPA), is an organic compound that is widely used in the production of polycarbonate plastics and epoxy resins. BPA is a colorless solid that is soluble in organic solvents, but insoluble in water. The compound has drawn significant attention from the scientific community due to its potential health effects, particularly its endocrine-disrupting properties.
科学的研究の応用
Material Science Applications
Research has explored the synthesis of symmetric diarylacetylenes, highlighting their potential in material science due to their high solution-state fluorescence quantum yields. These compounds, including those related to 1,2-Bis(4-hydroxyphenyl)acetylene, have been synthesized through one-pot processes and studied for their photoluminescence properties, indicating their utility in developing new fluorescent materials (Brown & Eichler, 2011).
Environmental Science and Biodegradation
Bisphenol A (BPA), closely related to 1,2-Bis(4-hydroxyphenyl)acetylene in structure, has been extensively studied for its environmental impact, particularly its endocrine-disruptive effects on aquatic organisms. The increased human exposure to BPA, mainly through food, has prompted research into its biodegradation and metabolism by microorganisms and mammals, aiming at reducing its environmental footprint (Kang, Katayama, & Kondo, 2006).
Chemical Synthesis and Catalysis
Studies have also focused on the chemistry of acetylene derivatives, including the P-C bond activation and 1,1-carboboration reactions involving diarylphosphinyl-substituted acetylenes. These reactions lead to new compounds with potential applications in catalysis and organic synthesis, further demonstrating the versatility of acetylene derivatives in chemical research (Ekkert, Kehr, Fröhlich, & Erker, 2011).
Advanced Polymer Research
The development of functional polymers through the atom-economical synthesis of poly(pyrazolylnaphthalene)s showcases another application area. This process involves the oxidative polycoupling of phenylpyrazole and internal diynes, resulting in polymers with high thermal stability, good film-forming properties, and high refractive indices. Such research indicates the potential of 1,2-Bis(4-hydroxyphenyl)acetylene derivatives in creating advanced materials with desirable physical properties (Gao, Lam, Liu, Li, & Tang, 2013).
特性
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethynyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDVYKTEDPFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430782 | |
| Record name | 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-hydroxyphenyl)acetylene | |
CAS RN |
22608-45-3 | |
| Record name | 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)

![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)



![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)

![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)




